molecular formula C28H52S B13134179 Thiophene,2-(2-decyltetradecyl)-

Thiophene,2-(2-decyltetradecyl)-

Cat. No.: B13134179
M. Wt: 420.8 g/mol
InChI Key: QAIMLVJRBGPSMQ-UHFFFAOYSA-N
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Description

Thiophene,2-(2-decyltetradecyl)- is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The specific compound , Thiophene,2-(2-decyltetradecyl)-, has a long alkyl chain attached to the thiophene ring, which significantly influences its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene,2-(2-decyltetradecyl)- typically involves the alkylation of thiophene. One common method is the Friedel-Crafts alkylation, where thiophene reacts with a long-chain alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-100°C)

    Solvent: Non-polar solvents like dichloromethane or chloroform

    Catalyst: Aluminum chloride or other Lewis acids

Industrial Production Methods

Industrial production of Thiophene,2-(2-decyltetradecyl)- follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Thiophene,2-(2-decyltetradecyl)- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiophene ring can be reduced to form dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the thiophene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, Thiophene,2-(2-decyltetradecyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.

Biology

In biological research, derivatives of thiophene compounds are explored for their potential as bioactive molecules. They can interact with various biological targets, making them candidates for drug development.

Medicine

Thiophene derivatives, including Thiophene,2-(2-decyltetradecyl)-, are investigated for their pharmacological properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although specific applications of this compound require further research.

Industry

In the industrial sector, Thiophene,2-(2-decyltetradecyl)- is used in the production of conductive polymers and organic semiconductors. These materials are essential in the manufacture of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Thiophene,2-(2-decyltetradecyl)- depends on its application. In electronic materials, its long alkyl chain enhances solubility and processability, while the thiophene ring contributes to the electronic properties. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simpler structure.

    2,5-Dibromothiophene: A halogenated derivative used in various synthetic applications.

    3-Hexylthiophene: Another alkyl-substituted thiophene with different chain length.

Uniqueness

Thiophene,2-(2-decyltetradecyl)- is unique due to its long alkyl chain, which imparts distinct physical properties such as increased hydrophobicity and altered melting points. This makes it particularly useful in applications requiring specific solubility and processing characteristics.

Properties

Molecular Formula

C28H52S

Molecular Weight

420.8 g/mol

IUPAC Name

2-(2-decyltetradecyl)thiophene

InChI

InChI=1S/C28H52S/c1-3-5-7-9-11-13-14-16-18-20-23-27(26-28-24-21-25-29-28)22-19-17-15-12-10-8-6-4-2/h21,24-25,27H,3-20,22-23,26H2,1-2H3

InChI Key

QAIMLVJRBGPSMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=CS1

Origin of Product

United States

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